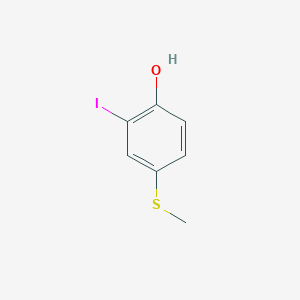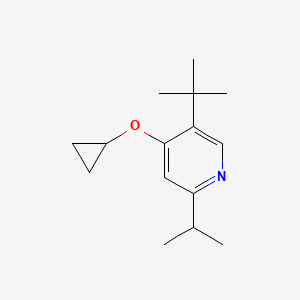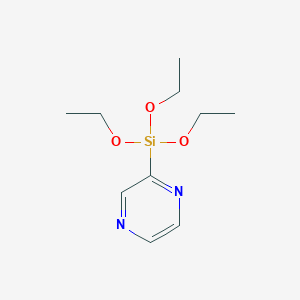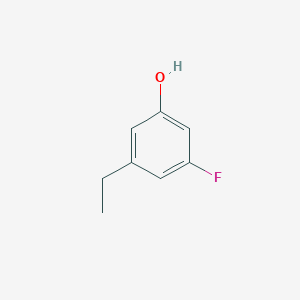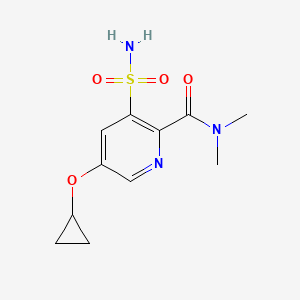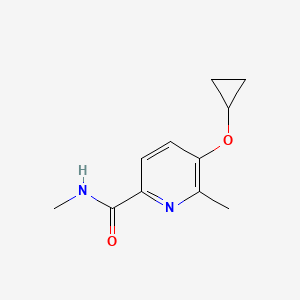
5-Cyclopropoxy-N,6-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N,6-dimethylpicolinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol . It is primarily used for research and development purposes in the field of chemistry. This compound is known for its unique structure, which includes a cyclopropoxy group and a picolinamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,6-dimethylpicolinamide typically involves the following steps:
Cyclopropanation: The introduction of the cyclopropoxy group is achieved through a cyclopropanation reaction. This involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper.
Amidation: The picolinamide core is formed through an amidation reaction. This involves the reaction of a picolinic acid derivative with an amine in the presence of a coupling agent, such as EDCI or DCC.
Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N,6-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides.
科学的研究の応用
5-Cyclopropoxy-N,6-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
類似化合物との比較
Similar Compounds
- 5-Cyclopropoxy-4-isopropyl-N,N-dimethylpicolinamide
- 5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)picolinamide
Uniqueness
5-Cyclopropoxy-N,6-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(15-8-3-4-8)6-5-9(13-7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChIキー |
ZFOGBTLXHVXJEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


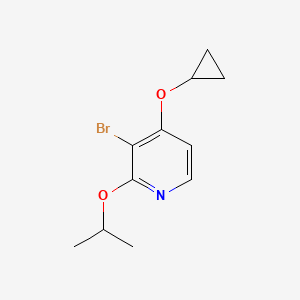


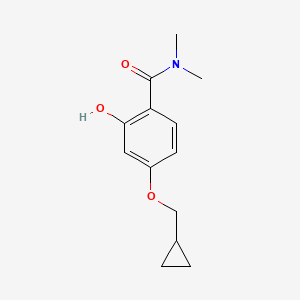
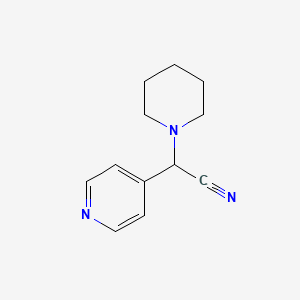
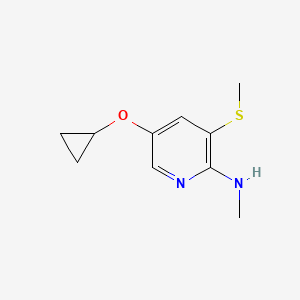
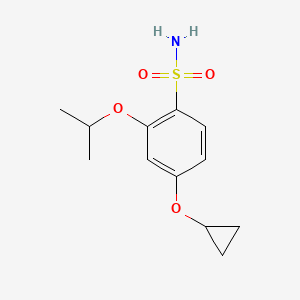
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
